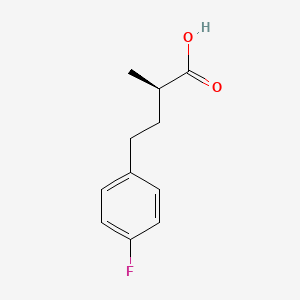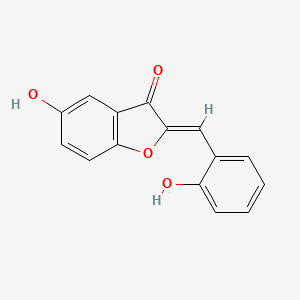
(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 5-hydroxy-2-benzofuranone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or quinones.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzyl derivative.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or ketones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of ethers or esters depending on the substituent introduced.
科学的研究の応用
(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzylidene moiety can interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or scavenging of free radicals .
類似化合物との比較
Similar Compounds
2-hydroxybenzylidene benzofuran-3-one: Lacks the additional hydroxyl group at the 5-position.
5-hydroxybenzofuran-3-one: Lacks the benzylidene moiety.
2-hydroxybenzofuran-3-one: Lacks both the benzylidene moiety and the additional hydroxyl group.
Uniqueness
(Z)-5-hydroxy-2-(2-hydroxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of both hydroxyl groups and the benzylidene moiety, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
(2Z)-5-hydroxy-2-[(2-hydroxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-5-6-13-11(8-10)15(18)14(19-13)7-9-3-1-2-4-12(9)17/h1-8,16-17H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVXVUZTPFLEPQ-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2722019.png)
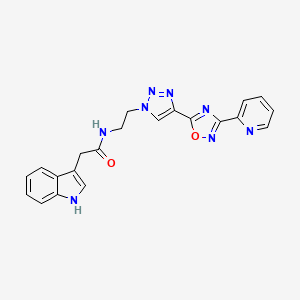
![N'-(2H-1,3-benzodioxol-5-yl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B2722022.png)
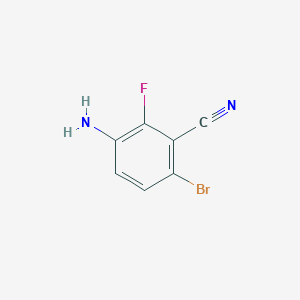
![1-{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B2722024.png)
![Tert-butyl 1-(aminomethyl)-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2722025.png)
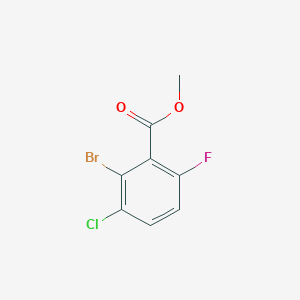
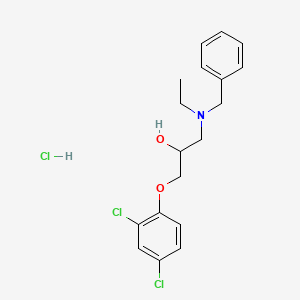
![2,6-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2722029.png)

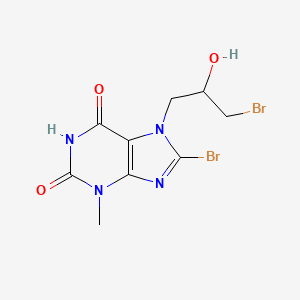
![1-(3-hydroxypropyl)-4-((4-nitrobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2722037.png)
![7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2722039.png)
